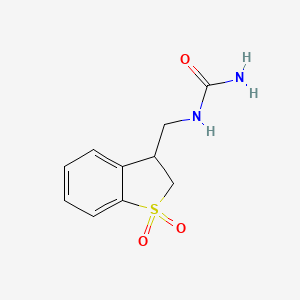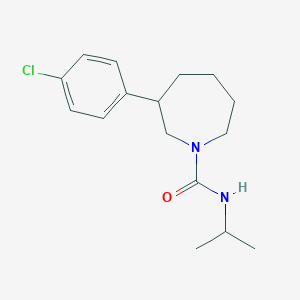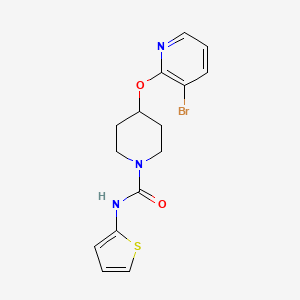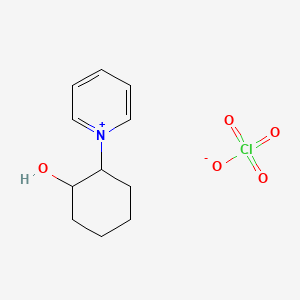![molecular formula C18H21NO3S2 B2425078 Methyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate CAS No. 868153-84-8](/img/structure/B2425078.png)
Methyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with multiple functional groups. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The presence of carboxamido and carboxylate groups suggest that this compound might exhibit interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene rings, the introduction of the methyl groups, and the formation of the carboxamido and carboxylate groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene rings, methyl groups, and carboxamido and carboxylate groups would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiophene rings might participate in electrophilic aromatic substitution reactions, while the carboxamido and carboxylate groups could be involved in various acid-base and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would all play a role in determining its properties .Scientific Research Applications
Antimicrobial Potential
Methyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate: has been evaluated for its antimicrobial activity. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. Preliminary studies suggest that it may exhibit promising antimicrobial properties, making it a candidate for novel drug development .
Antioxidant Properties
The compound’s chemical structure hints at potential antioxidant activity. Antioxidants play a crucial role in neutralizing harmful free radicals, which are implicated in various diseases. Researchers have investigated whether Methyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate can scavenge free radicals effectively. Further studies are needed to confirm its antioxidant potential .
Anti-HIV Activity
In the realm of antiviral research, this compound has been studied for its anti-HIV properties. Some derivatives of similar structures have shown promise as inhibitors of HIV replication. Investigating the interactions between this compound and viral proteins could provide valuable insights for drug design .
Material Science
Beyond biological applications, the compound’s unique structure may find utility in material science. Researchers might explore its use as a building block for organic semiconductors, sensors, or other functional materials.
NIST Chemistry WebBook Subramaniam, R., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 1-13. DOI: 10.1186/s13065-020-00730-1 Kasralikar, G. S., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-11. DOI: 10.1186/s43094-020-00141-y
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-9-5-6-12-13(8-23-14(12)7-9)16(20)19-17-15(18(21)22-4)10(2)11(3)24-17/h8-9H,5-7H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTOWFWQNOJMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-(2-(diethylamino)ethyl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2424998.png)

![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2425001.png)
![2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2425002.png)







![N-[3-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2425015.png)
